molecular formula C18H28N2O4S B4481385 N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4481385
M. Wt: 368.5 g/mol
InChI Key: CXFZJFKVTXLLIN-UHFFFAOYSA-N
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Description

N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by the presence of an ethoxyphenyl group, a propyl chain, a methanesulfonyl group, and a piperidine ring

Properties

IUPAC Name

N-[3-(4-ethoxyphenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-3-24-17-8-6-15(7-9-17)5-4-12-19-18(21)16-10-13-20(14-11-16)25(2,22)23/h6-9,16H,3-5,10-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZJFKVTXLLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Group: This step involves the reaction of phenol with ethyl bromide in the presence of a base to form 4-ethoxyphenol.

    Attachment of the Propyl Chain: The 4-ethoxyphenol is then reacted with 1-bromopropane to attach the propyl chain.

    Formation of the Piperidine Ring: The intermediate product is then reacted with piperidine to form the piperidine ring.

    Introduction of the Methanesulfonyl Group: Finally, the compound is reacted with methanesulfonyl chloride to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-METHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
  • N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-ETHOXYPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

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